molecular formula C21H23N3O3S2 B3012318 N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 922920-15-8

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3012318
CAS No.: 922920-15-8
M. Wt: 429.55
InChI Key: XFMXOTQABFBTBQ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 3,5-dimethylpiperidine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with multiple biological targets. It acts as a ligand for histamine H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). By binding to these targets, the compound can modulate neurotransmitter levels and enzyme activities, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups but different heterocyclic cores.

Uniqueness

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of a benzothiazole core, sulfonyl group, and piperidine moiety. This unique structure allows it to interact with multiple biological targets, making it a promising candidate for multitargeted therapies.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-9-15(2)12-24(11-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-19-20(10-17)28-13-22-19/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMXOTQABFBTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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